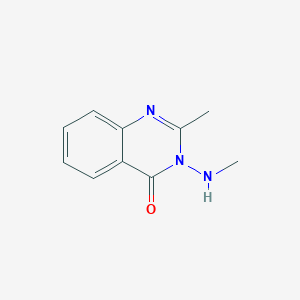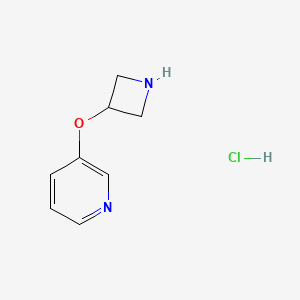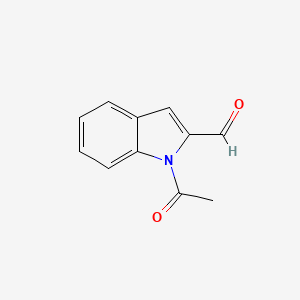
Hexahydro-1H-azepine-2-pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1H-azepine-2-pentylamine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-azepine-2-pentylamine typically involves the cyclization of appropriate precursors. One common method is the ring expansion of smaller cyclic amines through nucleophilic substitution reactions. For instance, the reaction of a pentylamine derivative with a suitable electrophile can lead to the formation of the desired azepine ring .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and one-pot synthesis techniques. These methods are advantageous due to their efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-1H-azepine-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the azepine ring .
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-azepine-2-pentylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of Hexahydro-1H-azepine-2-pentylamine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Azepine: A parent compound with similar ring structure but different substituents.
Azepane: A fully saturated analog of azepine.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Eigenschaften
CAS-Nummer |
20779-11-7 |
|---|---|
Molekularformel |
C11H24N2 |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
5-(azepan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H24N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h11,13H,1-10,12H2 |
InChI-Schlüssel |
MPSFGRAGPXQWOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)





![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)







